molecular formula C15H26Cl2N2S B1480712 1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride CAS No. 2098032-22-3

1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride

Cat. No. B1480712
CAS RN: 2098032-22-3
M. Wt: 337.4 g/mol
InChI Key: FJRSNNCMDFHPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, like CTMP, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The empirical formula of 1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride is C11H24Cl2N2 . The molecular weight is 255.23 .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .

properties

IUPAC Name

1-[cyclohexyl(thiophen-2-yl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2S.2ClH/c1-2-5-13(6-3-1)15(14-7-4-12-18-14)17-10-8-16-9-11-17;;/h4,7,12-13,15-16H,1-3,5-6,8-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRSNNCMDFHPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CS2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride
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1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride
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1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride
Reactant of Route 6
1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride

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